

Dodecanophenone: Physicochemical Properties and Characterization

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Compound of Interest

Compound Name: Dodecanophenone

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Dodecanophenone, also known as laurophenone or 1-phenyl-1-dodecanone, is an organic compound belonging to the ketone family.^[1] It is characterized by a phenyl group bonded to a 12-carbon acyl chain.^[1] This structure imparts specific physicochemical properties, such as high hydrophobicity, making it a subject of interest in various chemical and pharmaceutical applications.^[1] This guide provides a detailed overview of its core molecular properties and the standard methodologies used for their determination.

Core Molecular and Physical Properties

The fundamental characteristics of a chemical compound are its molecular formula and molecular weight. These values are essential for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling in drug development.

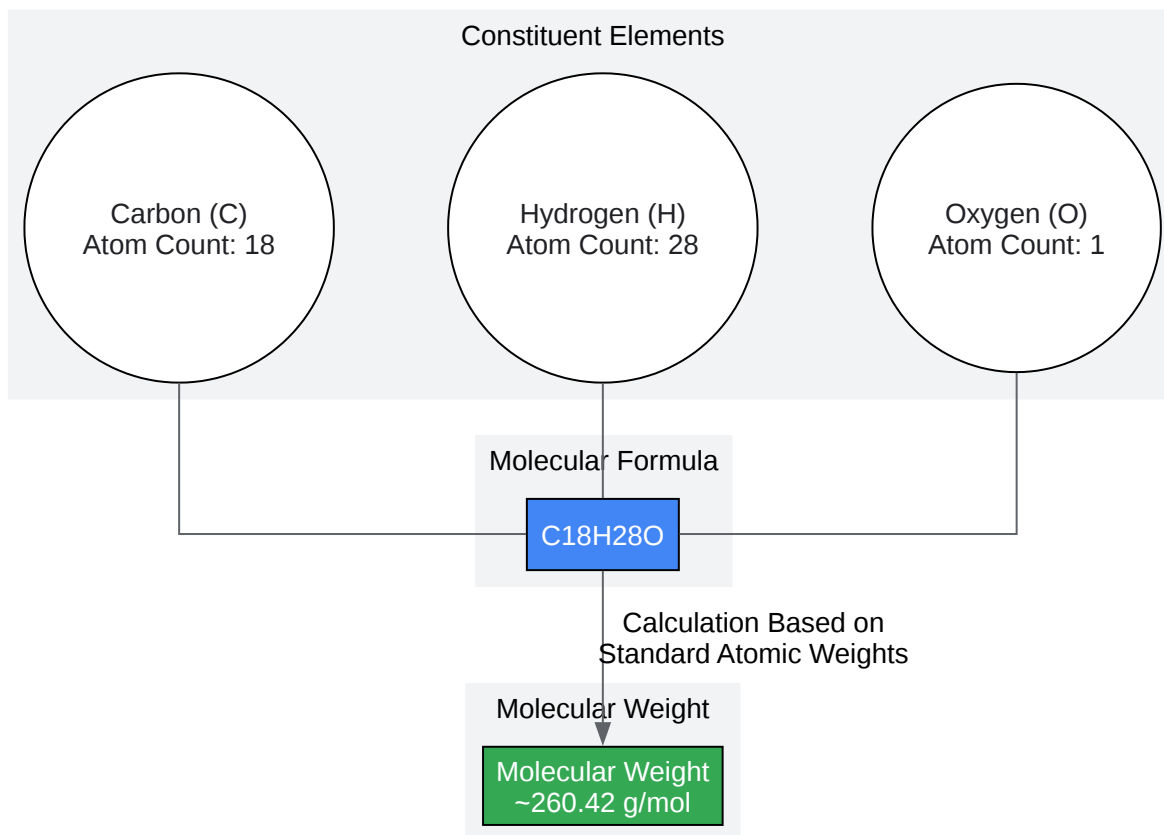
The molecular formula for **dodecanophenone** is C₁₈H₂₈O.^{[2][3][4][5]} This formula indicates that each molecule is composed of 18 carbon atoms, 28 hydrogen atoms, and one oxygen atom. Based on this composition, the molecular weight is calculated using the atomic weights of its constituent elements. The molecular weight of **dodecanophenone** is consistently reported as approximately 260.42 g/mol.^{[3][4]}

A summary of key physicochemical data is presented in the table below for quick reference.

Identifier	Value	Source
Molecular Formula	C18H28O	[2][3][4][5]
Molecular Weight	260.42 g/mol	[3][4]
Monoisotopic Mass	260.214015512	[2]
IUPAC Name	1-phenyldodecan-1-one	[5]
CAS Number	1674-38-0	[2][3][5]
Physical Description	White to beige crystalline mass or powder	
Melting Point	45-47 °C	[6][7]
Boiling Point	214-215 °C (at 16 mmHg)	[6][7]

Logical Determination of Molecular Weight

The molecular weight of a compound is derived directly from its molecular formula. The diagram below illustrates the logical workflow from elemental composition to the final calculated molecular weight.



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Caption: Logical flow from elemental composition to molecular weight.

Experimental Protocols for Characterization

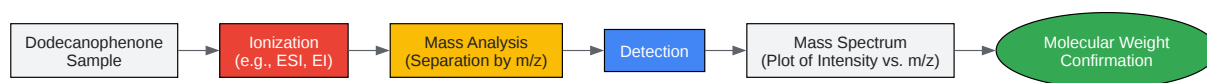
While the molecular formula and weight are computationally derived from the known structure, they are confirmed experimentally using standard analytical techniques. These methods are fundamental in chemical synthesis and drug discovery to verify the identity and purity of a compound.

3.1. Mass Spectrometry for Molecular Weight and Formula Confirmation

Mass spectrometry (MS) is the primary technique for determining the molecular weight of a compound.

- Objective: To measure the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and elemental composition.
- Methodology:
 - Ionization: A sample of **dodecanophenone** is introduced into the mass spectrometer and ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).
 - Acceleration: The resulting ions are accelerated by an electric field into the mass analyzer.
 - Deflection/Analysis: In the analyzer (e.g., a quadrupole or time-of-flight tube), the ions are separated based on their m/z ratio.
 - Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum.
- Data Interpretation: The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion (M^+), whose mass is the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement (e.g., 260.2140), which can be used to confirm the elemental formula ($C_{18}H_{28}O$).^[2]

The general workflow for mass spectrometry is outlined in the diagram below.



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Caption: Standard experimental workflow for mass spectrometry.

3.2. Elemental Analysis for Empirical Formula Determination

Elemental analysis is a technique used to determine the mass percentage of each element within a compound. This data is used to derive the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

- Objective: To quantify the percentage of Carbon, Hydrogen, and Oxygen in **dodecanophenone**.
- Methodology:
 - A precisely weighed sample of **dodecanophenone** is combusted in a furnace with excess oxygen.
 - The combustion products—carbon dioxide (CO₂) and water (H₂O)—are collected in separate absorption traps.
 - The mass of CO₂ and H₂O collected is accurately measured.
 - These masses are used to calculate the original mass percentages of carbon and hydrogen in the sample. The percentage of oxygen is typically determined by subtracting the C and H percentages from 100%.
- Data Interpretation: The mass percentages are converted to molar ratios to establish the simplest whole-number ratio of atoms, yielding the empirical formula. For **dodecanophenone**, the empirical formula is the same as the molecular formula, C₁₈H₂₈O.

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